molecular formula C12H17NO2 B582253 Ethyl 3-(4-aminophenyl)-2-methylpropanoate CAS No. 1234846-44-6

Ethyl 3-(4-aminophenyl)-2-methylpropanoate

Cat. No.: B582253
CAS No.: 1234846-44-6
M. Wt: 207.273
InChI Key: ABSORGZZGNQXLE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-aminophenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It features an ethyl ester group attached to a 3-(4-aminophenyl)-2-methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-aminophenyl)-2-methylpropanoate typically involves the esterification of 3-(4-aminophenyl)-2-methylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used include sulfuric acid or hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the acid and ethanol are continuously fed, and the ester product is continuously removed. This method enhances the efficiency and yield of the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-aminophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-(4-aminophenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-aminophenyl)-2-methylpropanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 3-(4-aminophenyl)-2-methylpropanoic acid, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-nitrophenyl)-2-methylpropanoate: Similar structure but with a nitro group instead of an amino group.

    Methyl 3-(4-aminophenyl)-2-methylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-(4-aminophenyl)-2-ethylpropanoate: Similar structure but with an ethyl group on the propanoate backbone.

Uniqueness

This compound is unique due to the presence of both an amino group and an ethyl ester group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-(4-aminophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)9(2)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSORGZZGNQXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677417
Record name Ethyl 3-(4-aminophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234846-44-6
Record name Ethyl 3-(4-aminophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (E)-ethyl 2-methyl-3-(4-nitrophenyl)acrylate (645) (2.49 g, 10.6 mmol) in ethanol (100 mL) was added Pd/C (250 mg, 10% Degussa type). A balloon of hydrogen gas was added and the reaction was evacuated and back-filled with hydrogen three times. The reaction was stirred overnight at room temperature, was filtered through a pad of celite and concentrated in vacuo to give ethyl 3-(4-aminophenyl)-2-methylpropanoate (646).
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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